Product packaging for 1-Vinylindane(Cat. No.:CAS No. 51783-46-1)

1-Vinylindane

Cat. No.: B13588798
CAS No.: 51783-46-1
M. Wt: 144.21 g/mol
InChI Key: WMUYJYKXFNHYRZ-UHFFFAOYSA-N
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Description

The study of 1-Vinylindane is situated at the intersection of fundamental synthetic chemistry and the quest for new molecular architectures. Its unique structure, combining a rigid bicyclic indane core with a reactive vinyl group, makes it a valuable intermediate in organic synthesis.

Indane and its derivatives are a well-established class of carbocyclic compounds that feature a benzene (B151609) ring fused to a cyclopentane (B165970) ring. researchgate.netresearchgate.net This structural motif is not only present in numerous natural products but also forms the core of many pharmacologically active compounds. researchgate.netajrconline.org The indane scaffold is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. researchgate.netmdpi.com For instance, derivatives of indane are key components in drugs like Donepezil, used for treating Alzheimer's disease, and Indinavir, an antiviral medication. mdpi.com Furthermore, the indane structure has found applications in agriculture, with some derivatives being developed as potent insecticides. researchgate.net The continuous interest in the synthesis and application of the indane core provides a rich context for the specific investigation of functionalized derivatives like this compound.

This compound serves as a versatile chemical building block, a term used for reactive organic compounds that act as foundational units for constructing more complex molecules. wikipedia.orgboronmolecular.comalfa-chemistry.com The presence of the vinyl group offers a reactive handle for a variety of chemical transformations, making this compound a valuable precursor in the synthesis of more elaborate structures.

Several modern synthetic methodologies have been developed for the stereocontrolled and efficient synthesis of 1-vinylindanes and related structures. These methods highlight the compound's importance as a synthetic target. One notable approach involves a palladium-catalyzed carbenylative cyclization using aryl iodides with pendant nucleophiles and cinnamaldehyde-derived N-tosylhydrazones. escholarship.org Another efficient, stereocontrolled route includes the sodium borohydride (B1222165) (NaBH₄)-mediated reduction of o-cinnamyl chalcones, followed by an intramolecular annulation of the resulting alkenols mediated by boron trifluoride etherate (BF₃·OEt₂). figshare.comresearchgate.netresearchgate.net Additionally, a one-pot method has been developed for the stereoselective introduction of a vinyl group to form vinyl-substituted indanols, which are direct precursors or analogs of this compound. cmu.edu This method utilizes an atom-transfer radical-cyclization reaction, demonstrating the sophisticated chemical strategies employed to access this structural motif. cmu.edu

Table 1: Selected Synthetic Methodologies for Vinylindane Derivatives

Method Key Reagents/Catalyst Product Description Reported Yield Reference(s)

This table presents a selection of modern synthetic strategies developed to produce vinylindane scaffolds or closely related vinylarene derivatives, showcasing the diversity of chemical approaches.

Current research involving this compound and its analogs is largely driven by the pursuit of novel synthetic pathways and their application in constructing complex molecules. A primary trajectory is the development of highly stereoselective and atom-economical reactions. researchgate.net The ability to control the three-dimensional arrangement of atoms is crucial, particularly when synthesizing precursors for chiral drugs or biologically active molecules. Methods that achieve high diastereoselectivity or enantioselectivity are therefore of significant academic and practical interest. cmu.edunih.gov

Another key research direction is the use of this compound as a reactive intermediate. The vinyl moiety can participate in a wide range of chemical reactions, including cycloadditions, polymerizations, and various cross-coupling reactions. alfa-chemistry.com This reactivity allows chemists to incorporate the indane scaffold into larger, more complex molecular frameworks, enabling the exploration of new chemical space for applications in medicinal chemistry and materials science. mdpi.comalfa-chemistry.com The academic relevance of this work is underscored by its publication in specialized chemistry journals, which indicates that the development of novel synthetic methods and the exploration of the reactivity of molecules like this compound are active areas of contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B13588798 1-Vinylindane CAS No. 51783-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-2-9-7-8-10-5-3-4-6-11(9)10/h2-6,9H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUYJYKXFNHYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342482
Record name 1-Vinylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51783-46-1
Record name 1-Vinylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Vinylindane and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The control of stereochemistry is paramount in the synthesis of complex organic molecules. This section delves into the enantioselective and diastereoselective approaches for the synthesis of 1-vinylindane scaffolds, as well as the pivotal role of chiral catalysis in achieving high levels of stereocontrol.

Enantioselective Routes to this compound Scaffolds

The enantioselective synthesis of this compound derivatives has been a subject of significant research interest. One notable approach involves the palladium-catalyzed asymmetric reductive cyclization of aryl halides. For instance, the enantioselective formation of vinylindane has been successfully achieved through a palladium-catalyzed allyl-aryl cross-coupling reaction rsc.org. This method provides a powerful tool for accessing chiral indane skeletons.

Another strategy involves the use of chiral Brønsted acids as catalysts. For example, a catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines has been developed using a BINOL-derived chiral N-triflyl phosphoramide. This reaction proceeds in good yields and with high enantioselectivities to afford the corresponding 1-aminoindenes, which can be further elaborated to this compound derivatives nih.gov.

The synthetic utility of these methods is highlighted by their application in the synthesis of biologically active molecules. For instance, the enantiopure 1-aminoindene obtained through asymmetric Brønsted acid catalysis has been utilized in the asymmetric synthesis of (S)-rasagiline, a potent monoamine oxidase inhibitor nih.gov.

Diastereoselective Control in this compound Construction

Diastereoselective control is crucial when constructing molecules with multiple stereocenters. A concise route for the stereocontrolled construction of 1-vinylindanes has been reported via the intramolecular cyclization of o-cinnamyl chalcones. This protocol allows for the effective construction of three contiguous trans-trans stereocenters and one (E)-configured alkenyl or styryl group mdpi.com. The reaction proceeds through a NaBH₄-mediated reduction of the chalcone followed by a sequential BF₃·OEt₂-mediated intramolecular annulation of the resulting alkenols mdpi.com.

The diastereoselectivity of this process is noteworthy, providing a reliable method for accessing specific stereoisomers of this compound derivatives. The ability to control the relative stereochemistry of multiple chiral centers is a significant advantage in the synthesis of complex target molecules.

PrecursorReagentsKey FeaturesRef.
o-Cinnamyl chalcones1. NaBH₄ 2. BF₃·OEt₂Construction of three contiguous trans-trans stereocenters; (E)-configured alkenyl group mdpi.com

Chiral Catalysis in Indane and Vinylindane Synthesis

Chiral catalysts have revolutionized asymmetric synthesis, enabling the production of enantiomerically enriched compounds with high efficiency. researchgate.net In the context of indane and vinylindane synthesis, various chiral ligands and catalysts have been employed to induce stereoselectivity.

For a long time, C₂-symmetric ligands have been dominant in the field of asymmetric catalysis nih.gov. However, more recently, nonsymmetrical modular P,N-ligands have been introduced and have shown exceptional performance in various metal-catalyzed reactions, often surpassing their C₂-symmetric counterparts nih.gov. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to suit specific transformations nih.gov.

In the enantioselective synthesis of indanes, chiral ligands such as (S)-Xyl-P-Phos have been utilized in copper-catalyzed intramolecular cyclizations with high diastereo- and enantiocontrol rsc.org. The choice of the chiral ligand is critical for achieving the desired stereochemical outcome. Privileged chiral catalysts are particularly valuable as they can be applied to a broad range of substrates while maintaining high levels of reactivity and selectivity researchgate.net.

Catalyst/Ligand TypeKey FeaturesApplication ExampleRef.
C₂-Symmetric LigandsWell-established, widely used in asymmetric synthesis.General asymmetric catalysis nih.gov
Nonsymmetrical P,N-LigandsModular, allowing for fine-tuning of properties.Metal-catalyzed reactions nih.gov
(S)-Xyl-P-PhosHigh diastereo- and enantiocontrol.Copper-catalyzed enantioselective cyclization rsc.org

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems, including the indane core of this compound. These reactions are often highly efficient and can provide access to complex molecular architectures in a single step.

Atom-Transfer Radical Cyclization for Vinylindane Formation

Atom-transfer radical cyclization (ATRC) is a robust method for the formation of carbo- and heterocyclic rings. This process involves the generation of a radical species that undergoes an intramolecular cyclization onto a multiple bond, followed by the transfer of an atom (typically a halogen) to the newly formed radical, regenerating the catalyst and terminating the radical chain reaction.

A novel mild, visible-light-induced palladium-catalyzed hydrogen atom translocation/atom-transfer radical cyclization (HAT/ATRC) cascade has been developed for the synthesis of iodomethyl-containing cyclopentanes nih.gov. This protocol involves a 1,5-hydrogen atom transfer process of hybrid vinyl palladium radical intermediates, which then undergo a 5-exo-trig cyclization nih.gov. While this specific example leads to a cyclopentane (B165970), the underlying principles of ATRC can be applied to the synthesis of indane frameworks. The 5-exo-trig cyclization is a favored pathway in radical cyclizations, making it a suitable strategy for the construction of five-membered rings like the one found in the indane scaffold wikipedia.org.

Lewis Acid-Mediated Annulation Processes

Lewis acid-mediated annulation processes offer a complementary approach to the synthesis of this compound derivatives. These reactions typically involve the activation of a substrate by a Lewis acid, which facilitates an intramolecular cyclization reaction.

As mentioned earlier, a BF₃·OEt₂-mediated intramolecular annulation of alkenols derived from o-cinnamyl chalcones provides a stereocontrolled route to 1-vinylindanes mdpi.com. Boron trifluoride etherate (BF₃·OEt₂) is a common Lewis acid used in organic synthesis to promote a variety of transformations, including cyclizations.

The Prins cyclization, a classic acid-catalyzed reaction between an aldehyde or ketone and an alkene or alkyne, can also be adapted for the synthesis of indane-like structures. Lewis acids are often employed to catalyze these reactions, enhancing their efficiency and selectivity researchgate.netnih.gov. The choice of the Lewis acid can significantly influence the reaction pathway and the stereochemical outcome of the cyclization nih.gov.

Cyclization StrategyKey FeaturesExampleRef.
Atom-Transfer Radical Cyclization (ATRC)Formation of carbo- and heterocyclic rings via radical intermediates.Visible-light-induced Pd-catalyzed HAT/ATRC cascade for cyclopentanes. nih.gov
Lewis Acid-Mediated AnnulationActivation of substrates by Lewis acids to promote intramolecular cyclization.BF₃·OEt₂-mediated annulation of alkenols to form 1-vinylindanes. mdpi.com

Carbocyclization and Heterocycle Formation Pathways

The construction of the indane framework, a crucial step in the synthesis of this compound, can be achieved through various carbocyclization reactions. Transition metal-catalyzed reactions, in particular, offer a powerful means to assemble the requisite five-membered ring with high stereoselectivity. One notable approach involves the rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide, which efficiently constructs bicyclic systems that can serve as precursors to the indane skeleton.

Furthermore, annulation reactions involving 1-indanones provide a versatile route to fused carbocyclic and heterocyclic systems. For instance, the regioselective addition of indanone derivatives to terminal alkynes, catalyzed by manganese complexes, can yield fused tricyclic scaffolds. These reactions highlight the utility of functionalized indanones as synthons for building molecular complexity.

Heterocycle formation originating from the indane core extends the structural diversity of accessible this compound derivatives. For example, multicomponent reactions involving indane-1,3-dione, an aldehyde, and an amine can lead to the formation of indenopyridine-based heterocyclic scaffolds acs.orgacs.org. These reactions often proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization acs.orgacs.org.

A notable multicomponent reaction for the synthesis of fused indeno-pyrido[2,3-d]pyrimidines involves the reaction of 1,3-indanedione, various aldehydes, and 6-aminouracil. This reaction can be efficiently catalyzed by β-cyclodextrin in an aqueous medium, showcasing a green chemistry approach acs.orgacs.org.

Reactant 1Reactant 2Reactant 3CatalystProductRef
1,3-IndanedioneAldehydes6-Aminouracilβ-CyclodextrinFused indeno-pyrido[2,3-d]pyrimidines acs.orgacs.org

Cross-Coupling and Functionalization Reactions

The introduction of the vinyl group at the 1-position of the indane ring is a key transformation in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, most notably the Heck reaction, are widely employed for this purpose wikipedia.orgorganic-chemistry.orgyoutube.com. The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgyoutube.com. For the synthesis of this compound, this would typically involve the reaction of a 1-haloindane or a related derivative with a vinylating agent.

The efficiency and selectivity of the Heck reaction are highly dependent on the choice of catalyst, ligands, and reaction conditions. Phosphine ligands play a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction nih.govresearchgate.netnih.govcardiff.ac.uk. Sterically hindered phosphines have been shown to be particularly effective in promoting cross-coupling reactions nih.gov.

Recent advancements have focused on developing more active and stable catalyst systems. For instance, palladacycle catalysts have demonstrated high activity for the Heck arylation of ethylene at low pressures, providing a route to vinylarenes nih.gov. The use of N-heterocyclic carbene (NHC) palladium complexes has also been explored to enhance catalyst stability and efficiency organic-chemistry.org.

The choice of the vinylating agent is also critical. While ethylene gas can be used, other reagents such as potassium vinyltrifluoroborate and cyclic vinylboroxanes have been developed as stable and efficient vinyl donors in palladium-catalyzed vinylation reactions nih.gov.

Aryl/Vinyl HalideAlkene/Vinylating AgentCatalyst SystemProductRef
Aryl/Vinyl HalideActivated AlkenePalladium catalyst + BaseSubstituted Alkene organic-chemistry.org
Aryl bromides/iodidesEthylene (15-30 psi)Palladacycle derived from acetophenone oximeVinylarenes nih.gov
ortho-Substituted aryl halides2,4,6-trivinyl-cyclotriboroxane(Ph3P)4PdStyrenes nih.gov

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step acs.orgacs.orgnih.govmdpi.com. While direct multicomponent reactions for the derivatization of this compound are not extensively documented, the principles of MCRs can be applied to functionalize the indane scaffold, which can then be converted to the corresponding 1-vinyl derivative.

For example, highly diastereoselective multicomponent cascade reactions have been developed for the synthesis of functionalized 1-indanols nih.gov. These reactions can introduce multiple points of diversity around the indane core. Similarly, MCRs have been utilized to synthesize fused heterocyclic systems incorporating the indane motif, such as indeno-pyrido[2,3-d]pyrimidines acs.orgacs.org. The functional groups introduced through these MCRs can serve as handles for further chemical modifications.

The derivatization of the vinyl group of this compound can also be envisioned through multicomponent approaches. For instance, the functionalization of styrenes, which are structurally similar to this compound, has been achieved through various transformations, including C(sp²)-H activation and C=C double bond activation chemrxiv.org. These principles could be extended to develop novel MCRs for the direct functionalization of the vinyl moiety of this compound.

Mechanistic Aspects of Synthetic Transformations

The synthesis of this compound via the Heck reaction is believed to proceed through a well-established catalytic cycle involving organopalladium intermediates wikipedia.orgyoutube.comsemanticscholar.org. The generally accepted mechanism for the Mizoroki-Heck reaction involves a Pd(0)/Pd(II) catalytic cycle wikipedia.org. The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate.

Alkene Coordination and Insertion: The alkene (e.g., ethylene or a vinylating agent) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

β-Hydride Elimination: A syn-β-hydride elimination from the resulting alkylpalladium intermediate generates the vinylated product and a palladium-hydride species.

Reductive Elimination: The Pd(0) catalyst is regenerated by reductive elimination of HX, typically facilitated by a base.

In the context of rhodium-catalyzed reactions, such as C-H activation/annulation, the mechanism often involves the formation of a rhodacycle intermediate. For instance, in the annulation of hydrazines with vinylene carbonate, a five-membered rhodacycle is proposed to form through C-H bond activation, followed by coordination and migratory insertion of the vinylene carbonate nih.gov.

The selectivity and yield of synthetic transformations leading to this compound and its derivatives are profoundly influenced by the reaction conditions. In the Heck reaction, the choice of the palladium precursor, ligand, base, and solvent all play a critical role.

Ligands: The electronic and steric properties of phosphine ligands significantly impact the outcome of the reaction. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and influence the regioselectivity of the migratory insertion step nih.govresearchgate.netnih.govcardiff.ac.uk. For example, the use of specific phosphine ligands can control the regiochemistry of palladium-catalyzed hydrostannations of alkynes researchgate.net.

Base and Solvent: The base is crucial for the regeneration of the Pd(0) catalyst in the Heck reaction. The choice of base can affect the reaction rate and the formation of byproducts. The solvent can also influence the solubility of the reactants and the stability of the catalytic species.

Temperature and Pressure: In reactions involving gaseous reagents like ethylene, temperature and pressure are critical parameters. Higher pressures of ethylene can suppress the formation of symmetrical stilbene byproducts in Heck reactions nih.gov.

Regioselectivity: The regioselectivity of the Heck reaction (formation of α- vs. β-substituted products) is a complex issue influenced by both steric and electronic factors. The nature of the substituents on the alkene, the type of palladium catalyst (neutral or cationic), and the ligands all contribute to determining the regiochemical outcome.

Sustainable Chemistry Principles in this compound Synthesis Research

The application of sustainable or "green" chemistry principles to the synthesis of complex molecules like this compound and its derivatives is an area of increasing focus. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Research in this field is guided by twelve core principles, including the maximization of atom economy, the use of safer solvents and catalysts, and improved energy efficiency. While specific research on the green synthesis of this compound is limited, principles applied to the synthesis of related indane derivatives and vinylarenes provide a framework for developing more sustainable routes.

Key tenets of green chemistry relevant to this compound synthesis include:

Atom Economy: This principle emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. monash.edu Reactions with high atom economy, such as addition reactions, are inherently more sustainable as they minimize the generation of byproducts. jk-sci.comnih.gov

Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and often toxic organic solvents. nih.gov A key goal of green chemistry is to replace these with safer alternatives such as water, supercritical fluids, or ionic liquids, or to conduct reactions under solvent-free conditions. researchgate.netneuroquantology.comresearchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements and their associated environmental and economic impacts. youtube.com

Research Findings in Sustainable Synthesis of Indane Derivatives

Recent advancements in the synthesis of indane derivatives illustrate the practical application of these principles. For instance, the synthesis of 2-arylidenindane-1,3-diones, which share the core indane structure, has been achieved through environmentally benign methods.

One notable study developed a green and rapid synthesis using a task-specific ionic liquid, 2-hydroxyethylammonium formate (2-HEAF), which acts as both the catalyst and the reaction medium. acs.org This method involves the condensation reaction of indan-1,3-dione with various aldehydes. The reaction proceeds at room temperature without the need for traditional organic solvents, and it achieves high yields in a very short time. acs.org This approach offers significant advantages over conventional methods that often require catalysts like piperidine or pyridine and are conducted in organic solvents. acs.org

Another sustainable approach involves the use of supramolecular catalysis in an aqueous medium. The use of β-cyclodextrin in water has been shown to efficiently catalyze the multicomponent synthesis of fused indenopyridine systems. acs.orgacs.org Water is an ideal green solvent due to its availability, non-toxicity, and safety profile. acs.org The hydrophobic cavity of the cyclodextrin facilitates the reaction of organic substrates in the aqueous environment. acs.org

The following table compares a green synthetic method for an indane derivative with more traditional approaches, highlighting key sustainability metrics.

ParameterTraditional MethodGreen Method (Ionic Liquid)
CatalystPiperidine / Pyridine2-Hydroxyethylammonium formate (2-HEAF)
SolventOrganic Solvents (e.g., Ethanol)Solvent-free (IL acts as medium)
TemperatureOften requires heatingRoom Temperature
Reaction TimeSeveral hours~1 minute
YieldVariable, often >70%High (e.g., 98% for 2-benzylidene-1H-indene-1,3(2H)-dione)
Environmental ImpactUse of volatile organic compounds (VOCs), potential for hazardous catalysts.Avoids VOCs, uses a recyclable ionic liquid, energy-efficient.

Data sourced from research on the synthesis of 2-arylidenindane-1,3-diones. acs.org

These examples demonstrate how the principles of green chemistry can be effectively applied to the synthesis of molecules containing the indane scaffold. Future research into the synthesis of this compound will likely focus on developing catalytic, high-atom-economy reactions that operate in environmentally benign solvent systems or under solvent-free conditions, paving the way for more sustainable production methods.

Chemical Reactivity and Mechanistic Investigations of 1 Vinylindane

Reactivity of the Vinyl Moiety

The vinyl group attached to the indane scaffold is the primary site of chemical reactivity, making it a monomer of interest for polymerization and a substrate for various organic reactions.

Polymerization Research: Mechanisms and Methodologies

The vinyl group of 1-Vinylindane is expected to undergo polymerization through several mechanisms, analogous to other vinyl monomers. libretexts.org

Free Radical Polymerization Studies and Kinetics

Free radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. uomustansiriyah.edu.iquvebtech.com For this compound, this process would be initiated by a free radical species, typically generated from the thermal decomposition of an initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). sigmaaldrich.com The resulting radical would then add across the double bond of a this compound monomer, creating a new radical species that propagates the polymer chain. uomustansiriyah.edu.iq

The kinetics of this polymerization are expected to follow the classical rate equation for free radical polymerization, where the rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator, which then react with a monomer unit. uvebtech.com

Propagation: The newly formed monomer radical adds to subsequent monomer units, rapidly extending the polymer chain. uomustansiriyah.edu.iq

Termination: The growth of polymer chains is concluded, typically through the combination of two growing radical chains or by disproportionation. uomustansiriyah.edu.iq

Table 1: Illustrative Kinetic Parameters for Free Radical Polymerization of a Vinyl Aromatic Monomer (Styrene)

This table provides representative data for styrene (B11656), which is expected to be comparable to this compound.

ParameterValueConditions
Propagation Rate Constant (kp)341 L mol⁻¹ s⁻¹60 °C
Termination Rate Constant (kt)3.7 x 10⁷ L mol⁻¹ s⁻¹60 °C
Activation Energy for Propagation (Ep)32.5 kJ/molBulk Polymerization
Activation Energy for Termination (Et)10.1 kJ/molBulk Polymerization
Controlled/Living Radical Polymerization Techniques (ATRP, RAFT, NMP)

Controlled/living radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and dispersity. resolvemass.ca Key techniques applicable to vinyl monomers like this compound include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). resolvemass.capolymersource.ca

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains, allowing for controlled growth. tcichemicals.comnih.gov It is highly versatile for a wide range of vinyl monomers. resolvemass.ca

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with complex architectures and narrow molecular weight distributions. tcichemicals.commit.edu

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly cap the growing polymer chain end, controlling the polymerization process.

Table 2: Comparison of Controlled Radical Polymerization Techniques resolvemass.capolymersource.canih.govmit.edu

FeatureATRPRAFTNMP
Mediating Agent Transition Metal Halide/LigandThiocarbonylthio Compound (CTA)Nitroxide Radical
Monomer Scope Wide (styrenes, acrylates, methacrylates)Very Wide (most radical-polymerizable monomers)More limited (styrenes, acrylates)
Reaction Conditions Tolerant to impurities, but requires deoxygenationTolerant to a wide range of conditionsTypically requires higher temperatures
End-Group Functionality Halogen atom, easily functionalizedThiocarbonylthio group, can be removed or functionalizedNitroxide moiety
Ionic Polymerization Investigations

Ionic polymerization, which can be either cationic or anionic, is another potential route for polymerizing this compound. The feasibility of each depends on the electronic nature of the vinyl group. libretexts.org

Cationic Polymerization: Given the structural similarity to styrene, this compound is expected to be susceptible to cationic polymerization. arsdcollege.ac.in This process is initiated by a Lewis or Brønsted acid, which generates a carbocation at the benzylic position. This carbocation would be stabilized by the adjacent aromatic ring of the indane system, allowing it to propagate by adding to further monomer units. libretexts.orglibretexts.org

Anionic Polymerization: Anionic polymerization of this compound would require an initiator such as an organolithium compound (e.g., n-butyllithium). libretexts.org The resulting carbanion would be stabilized by delocalization into the aromatic ring. This method is known for producing polymers with very low polydispersity. libretexts.org

Cycloaddition Reactions and Their Scope

The vinyl group of this compound can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgnih.gov In a [4+2] cycloaddition, this compound would react with a conjugated diene to form a six-membered ring. wikipedia.org The scope of this reaction would depend on the electronic properties of the diene and the reaction conditions. While specific examples involving this compound are not prominent in the literature, its behavior is anticipated to be similar to that of styrene in such reactions. Other types of cycloadditions, such as [2+2] or [3+2] cycloadditions, could also be possible under specific catalytic or photochemical conditions. nih.govnih.govnih.gov

Derivatization Strategies for Research Purposes

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties, often to facilitate analysis or to create new functionalities. spectroscopyonline.comchromatographyonline.comacademicjournals.org The vinyl group of this compound is a prime target for such modifications. Strategies could include:

Hydration: Addition of water across the double bond (e.g., via oxymercuration-demercuration or hydroboration-oxidation) to yield the corresponding alcohol.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to form the dihalo-substituted indane derivative.

Epoxidation: Reaction with a peroxy acid to form 1-(oxiran-2-yl)indane.

Hydroformylation: Addition of a formyl group and a hydrogen atom to produce aldehydes.

These derivatization reactions would be employed to create novel molecules for further research, such as in the synthesis of more complex organic structures or for biological evaluation.

Reactivity of the Indane Core

The indane framework, a common motif in bioactive molecules, has been the subject of extensive research in the realm of chemical reactivity. chimia.ch Methodologies targeting the functionalization of this saturated carbocyclic system are of significant interest to synthetic chemists.

C-H Functionalization Studies

The direct conversion of C-H bonds into new chemical bonds represents a powerful and efficient strategy in organic synthesis. sigmaaldrich.com In the context of the indane core, transition-metal-catalyzed C-H functionalization has emerged as a key tool for creating complex molecular architectures. chimia.ch These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. chimia.ch

Research has demonstrated that various transition metals, including palladium, rhodium, and cobalt, can effectively catalyze the functionalization of C(sp³)–H bonds within the indane scaffold. chimia.chacs.orgacs.org These reactions often employ directing groups to control the regioselectivity of the C-H activation step. wikipedia.org For instance, palladium-catalyzed processes have been developed for the asymmetric C-H functionalization of indanes, leading to the synthesis of chiral molecules with high enantioselectivity. snnu.edu.cn The choice of chiral ligands is crucial in these transformations to achieve high levels of stereocontrol. snnu.edu.cn

A notable application of C-H activation in indane systems is in the synthesis of complex spirocyclic compounds. acs.org For example, a palladium-catalyzed cascade reaction involving the spiroannulation of 4-bromocoumarins with alkynes, followed by a C-H activation step, has been used to construct indane-fused spiropentadiene chromanones. acs.org Similarly, cobalt-catalyzed oxidative C-H activation of aryl hydrazones with allenes as coupling partners provides a diastereoselective route to indane derivatives. acs.org

The development of these C-H functionalization methods has been instrumental in the synthesis of various biologically relevant indane-containing molecules, including the antianginal drug Ivabradine and the herbicide Indaziflam. chimia.ch

Catalyst SystemReaction TypeKey FeaturesReference
Palladium(0)/Chiral LigandAsymmetric Intramolecular C(sp³)–H ArylationEnantioselective formation of chiral cyclopropanes. snnu.edu.cn
Palladium(0)/NorborneneSpiroannulation/C-H ActivationSynthesis of indane-fused spiropentadiene chromanones. acs.org
Cobalt(III)/Bidentate Directing GroupOxidative C-H Activation/[3+2] AnnulationDiastereoselective synthesis of indane derivatives with allenes. acs.org
Rhodium(I)/Picolinamide ChelationC(10) Alkylation of 1-AminopyreneRegioselective functionalization at the C10 position. mdpi.com

Ring Expansion and Rearrangement Research

The indane core can undergo various ring expansion and rearrangement reactions, often driven by the formation of carbocation intermediates and the desire to relieve ring strain. chemistrysteps.com These transformations provide access to larger ring systems and structurally diverse molecular architectures.

A common type of rearrangement observed in indane systems is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of an alkyl or aryl group to a neighboring carbocationic center. lscollege.ac.in This process can lead to ring expansion, for example, the conversion of a cyclobutane-fused indane system to a cyclopentane-fused system, driven by the formation of a more stable carbocation and the relief of ring strain associated with the four-membered ring. chemistrysteps.commasterorganicchemistry.com

The Tiffeneau-Demjanov rearrangement is another synthetically useful method for ring expansion in cyclic ketones, which can be applied to indanone derivatives. msu.edu This reaction sequence typically involves the formation of a cyanohydrin, followed by reduction and diazotization to generate a primary carbocation that triggers the ring-expanding rearrangement. msu.edu

Furthermore, domino reactions combining processes like the Nazarov cyclization with a Wagner-Meerwein rearrangement have been developed for the stereoselective synthesis of spirocyclic compounds containing an indane moiety. researchgate.net The outcome of these reactions can be highly dependent on the substrate structure and the reaction conditions, including the choice of promoter to generate the key oxyallyl cation intermediate. researchgate.net Computational studies and deuterium (B1214612) labeling experiments are often employed to elucidate the mechanisms of these complex rearrangements, confirming C-C bond migrations and hydride shifts. researchgate.net

Rearrangement TypeKey IntermediateDriving ForceOutcomeReference
Wagner-Meerwein RearrangementCarbocationFormation of a more stable carbocation, relief of ring strain.Ring expansion (e.g., cyclobutane (B1203170) to cyclopentane). chemistrysteps.comlscollege.ac.inmasterorganicchemistry.com
Tiffeneau-Demjanov RearrangementPrimary CarbocationFormation of a larger, more stable ring.Ring expansion of cyclic ketones (homologation). msu.edu
Nazarov Cyclization/Wagner-Meerwein SequenceOxyallyl CationStereoelectronic factors, promoter choice.Stereoselective synthesis of spirocycles. researchgate.net
Pinacol RearrangementCarbocationFormation of a stable ketone from a 1,2-diol.Ring expansion or contraction depending on substrate. libretexts.org

Advanced Mechanistic Pathway Elucidation

Understanding the intricate details of reaction mechanisms is paramount for the rational design of new synthetic methods and the optimization of existing ones. In the context of this compound chemistry, advanced techniques are employed to shed light on the transient species and energetic landscapes that govern chemical transformations.

Investigation of Reaction Intermediates and Transition States

The direct observation and characterization of short-lived reaction intermediates and transition states are challenging but crucial for a deep mechanistic understanding. mit.edulumenlearning.com A reactive intermediate is a high-energy, transient molecule that is formed in one step of a multi-step reaction and consumed in a subsequent step. lumenlearning.comyoutube.com The transition state represents the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is the "point of no return" between reactants and products. mit.edumasterorganicchemistry.comwikipedia.org

In the study of reactions involving the indane core, mass spectrometry has proven to be a powerful tool for detecting and characterizing charged intermediates. nih.gov For example, in metal-catalyzed reactions, electrospray ionization mass spectrometry (ESI-MS) can identify organometallic intermediates, such as the arylcobalt(III) species in the cobalt-catalyzed annulation of aryl hydrazones. acs.org By coupling mass spectrometry with techniques like collision-induced dissociation and ion mobility, it is possible to gain structural information about these transient species. nih.gov Isotopic labeling studies, where an isotopically labeled reactant is introduced into the reaction, can further confirm the involvement of specific intermediates by tracking the label in the products and intermediates. researchgate.net

The characterization of transition states is even more challenging due to their extremely short lifetimes. mit.edumasterorganicchemistry.com While direct observation is often not possible, their structures can be inferred from detailed analysis of the reaction products and through computational modeling. mit.edu For instance, in palladium-catalyzed asymmetric C-H activation, the structure of the transition state, involving the chiral ligand, dictates the stereochemical outcome of the reaction. snnu.edu.cn The concept of a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is broken in a single step involving the metal center and a base, is a key feature of the transition state in many of these reactions. snnu.edu.cn

Kinetic Studies and Mechanistic Modeling in this compound Chemistry

Kinetic studies provide quantitative information about the rates of chemical reactions, which is essential for elucidating reaction mechanisms. researchgate.net By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, one can determine the rate law for a reaction, which mathematically describes how the rate depends on the concentration of each species. doubtnut.comtardigrade.in This information helps to identify the species involved in the rate-determining step of the reaction.

In the context of this compound chemistry, kinetic studies can be used to understand the factors that influence the efficiency and selectivity of C-H functionalization and rearrangement reactions. For example, in atom transfer radical polymerization (ATRP), kinetic studies are crucial for determining the equilibrium constant (KATRP) and the rate constants for activation (kact) and deactivation (kdeact), which govern the control over the polymerization process. cmu.edu Solvent kinetic isotope effects, where the reaction rate is compared in a normal solvent versus its deuterated counterpart, can provide insights into the role of proton transfer in the rate-limiting step of a reaction. nih.gov

Mechanistic modeling, which uses mathematical equations based on the underlying physical and chemical principles of a process, is a powerful tool for simulating and optimizing chemical reactions. numberanalytics.comnih.gov These models can incorporate various kinetic and thermodynamic parameters to predict how changes in reaction conditions will affect the yield and selectivity of a reaction. arxiv.orgmit.edu For instance, a mechanistic model for an in vitro transcription (IVT) reaction was developed to include the effects of magnesium pyrophosphate crystallization, which had been observed to decrease reaction yields. mit.edu This model was able to explain previously unexplained experimental trends and predict the effect of adding an enzyme to mitigate the crystallization. mit.edu By combining experimental kinetic data with computational modeling, a comprehensive understanding of the reaction mechanism can be achieved, enabling the rational design of more efficient and selective synthetic transformations involving the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies in 1 Vinylindane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural characterization of organic molecules, and its application to 1-Vinylindane is no exception. numberanalytics.com It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. numberanalytics.comnih.gov

Elucidation of Molecular Structures and Stereochemistry

NMR spectroscopy is a powerful tool for determining the precise molecular structure and stereochemistry of this compound and its derivatives. numberanalytics.comwpmucdn.com Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can deduce the connectivity of atoms and the relative arrangement of substituents in three-dimensional space. numberanalytics.comnih.gov

Key NMR techniques employed for structural elucidation include:

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. ox.ac.uk The chemical shifts and coupling constants of the vinyl and indane protons are characteristic and aid in confirming the presence of these structural motifs. ox.ac.uklibretexts.org

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, complementing the information from ¹H NMR. nih.gov

Correlation Spectroscopy (COSY): A 2D NMR technique that identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule. longdom.org This is particularly useful for tracing the connections between the vinyl group protons and the adjacent protons on the indane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment provides information about the spatial proximity of protons. ipb.pt For this compound, NOESY can be crucial in determining the stereochemistry at the C1 position by observing correlations between the vinyl group protons and the protons on the indane ring. ipb.pt The presence or absence of specific NOE cross-peaks can help assign the relative stereochemistry of substituents. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinyl CHδ 5.8-6.5δ 135-145
Vinyl CH₂δ 5.0-5.5δ 110-120
Indane CHδ 3.5-4.0δ 40-50
Indane CH₂δ 2.0-3.0δ 30-40
Aromatic CHδ 7.0-7.5δ 120-130

Note: The chemical shift ranges provided are approximate and can vary depending on the solvent and the specific substitution pattern of the indane ring.

Reaction Monitoring and Quantitative Analysis via NMR

NMR spectroscopy is not only a tool for static structural analysis but also a dynamic technique for monitoring the progress of chemical reactions in real-time. news-medical.netmagritek.com This capability is invaluable for optimizing reaction conditions, identifying transient intermediates, and determining reaction kinetics for the synthesis of this compound. news-medical.netresearchgate.net Benchtop NMR spectrometers, which can be placed directly in a fume hood, have made online reaction monitoring more accessible. magritek.commagritek.com

Quantitative NMR (qNMR) offers a precise method for determining the concentration or purity of this compound in a sample without the need for compound-specific calibration curves. resolvemass.camestrelab.com The area of an NMR signal is directly proportional to the number of nuclei contributing to it. resolvemass.ca By using an internal standard with a known concentration, the absolute quantity of this compound can be accurately calculated. resolvemass.caox.ac.uk This method is non-destructive, allowing the sample to be used for further analysis. resolvemass.ca The accuracy of qNMR makes it a valuable tool for quality control and regulatory filings. resolvemass.ca

Mass Spectrometry Techniques for Identification and Derivatization

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. biopharmaspec.com It is indispensable for the identification of this compound, especially in complex mixtures, and for confirming its molecular weight. msu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Mixture Analysis

When this compound is present in a complex matrix, such as in environmental samples or as an impurity in a pharmaceutical product, chromatographic separation prior to mass analysis is essential. wikipedia.orgresolvemass.ca

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds like this compound. nih.govgcms.cz The sample is first vaporized and separated based on its boiling point and interaction with the GC column before being introduced into the mass spectrometer for detection and identification. drawellanalytical.cominnovatechlabs.com Headspace GC-MS is a particularly useful variation for analyzing volatile compounds in solid or liquid samples. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.orgmeasurlabs.com It is particularly useful for analyzing less volatile or thermally unstable compounds and is widely used for impurity profiling in pharmaceuticals. resolvemass.canih.govamericanpharmaceuticalreview.com LC-MS/MS, or tandem mass spectrometry, provides an additional layer of selectivity and structural information by fragmenting the initial ions and analyzing the resulting fragment ions. wikipedia.orgtechnologynetworks.com This is highly effective for identifying and quantifying trace amounts of this compound in complex biological or environmental samples. measurlabs.comnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to four or more decimal places. msu.edulibretexts.org This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives. libretexts.orgvanderbilt.edu While multiple chemical formulas may have the same nominal mass, their exact masses will differ slightly due to the mass defects of their constituent atoms. msu.edulibretexts.org HRMS can distinguish between these small mass differences, thus providing strong evidence for the molecular formula of an unknown compound. kg.ac.rsyoutube.com

Table 2: Exact Mass and Molecular Formula Determination by HRMS

Molecular Formula Nominal Mass Exact Mass (Da)
C₁₁H₁₂144144.0939
C₁₀H₈O144144.0575
C₉H₈N₂144144.0688

This table illustrates how HRMS can differentiate between compounds with the same nominal mass based on their precise mass measurements.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to improve the analytical properties of a compound. mdpi.com For this compound, derivatization can be employed to:

Increase Volatility for GC Analysis: While this compound is reasonably volatile, certain derivatization reactions can enhance its volatility, leading to better chromatographic separation and peak shape in GC analysis. gcms.cz

Improve Ionization Efficiency in MS: The introduction of specific functional groups through derivatization can significantly enhance the ionization efficiency of this compound in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). sigmaaldrich.com This leads to improved sensitivity and lower detection limits. sigmaaldrich.com

Enhance Detection by UV or Fluorescence Detectors in HPLC: By attaching a chromophoric or fluorophoric tag to the this compound molecule, its detection by UV or fluorescence detectors coupled with HPLC can be greatly improved. shimadzu.com This is particularly useful when mass spectrometric detection is not available or when higher sensitivity is required. shimadzu.com

Common derivatization strategies involve reactions that target specific functional groups. While this compound itself lacks highly reactive functional groups for simple derivatization, modifications to the indane ring or the vinyl group could be explored if necessary for a specific analytical challenge. drawellanalytical.com

Vibrational Spectroscopy (FTIR and Raman) in Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of molecular structures by probing the vibrations of chemical bonds. uni-siegen.deamericanpharmaceuticalreview.com These techniques are complementary, providing a more complete picture of the functional groups present in a molecule like this compound. photothermal.comthermofisher.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a bond vibration results in a change in the molecule's dipole moment. edinst.comgatewayanalytical.com Consequently, it is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.commt.com In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the molecule's polarizability. gatewayanalytical.comstellarnet.us This makes it highly effective for analyzing non-polar, symmetric bonds and homo-nuclear bonds, such as the carbon-carbon double bonds (C=C) found in the vinyl group and aromatic ring of this compound. gatewayanalytical.comeag.com

The analysis of this compound via vibrational spectroscopy allows for the identification of its key structural features: the vinyl moiety, the aromatic ring, and the saturated five-membered ring. Each of these components possesses characteristic vibrational modes that appear at specific frequencies in the FTIR and Raman spectra.

Key Functional Groups and Expected Vibrational Frequencies for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Primary Active Technique
Vinyl Group =C-H Stretch3100-3000FTIR/Raman
C=C Stretch1650-1630Raman
=C-H Bend (Out-of-plane)1000-810FTIR
Aromatic Ring Ar-H Stretch3100-3000FTIR/Raman
C=C Stretch (in-ring)1600-1450Raman/FTIR
Ar-H Bend (Out-of-plane)900-675FTIR
Aliphatic Indane C-H Stretch (sp³)3000-2850FTIR/Raman
Structure C-H Bend (sp³)1470-1350FTIR

This table presents generalized expected frequency ranges. Actual values can vary based on molecular environment and conjugation.

By analyzing the presence, position, and intensity of peaks in both FTIR and Raman spectra, researchers can confirm the presence of these functional groups, assess the purity of a sample, and study intermolecular interactions in derivatives.

X-ray Diffraction Studies for Solid-State Structural Research of Derivatives

In studies focused on the synthesis of substituted 1-vinylindanes, single-crystal X-ray diffraction has been employed as the definitive method to confirm the structure and stereochemistry of the products. airitilibrary.com For instance, in a two-step synthesis involving the reduction of ο-cinnamyl chalcones followed by an intramolecular annulation, X-ray analysis was used to verify the formation of a this compound derivative with three contiguous trans-trans stereocenters. airitilibrary.com This level of structural detail is crucial for understanding reaction mechanisms and establishing structure-property relationships.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice, governed by Bragg's Law. anton-paar.com This data allows for the construction of an electron density map, from which the exact position of each atom can be determined.

Information Gained from X-ray Diffraction of this compound Derivatives:

ParameterDescriptionSignificance
Unit Cell Dimensions The lengths and angles of the basic repeating unit of the crystal.Defines the crystal system and packing arrangement.
Bond Lengths The precise distance between the nuclei of two bonded atoms.Confirms connectivity and provides insight into bond order.
Bond Angles The angle formed between three connected atoms.Determines the local geometry and steric environment.
Torsion Angles The dihedral angle between four connected atoms.Defines the conformation of the molecule, including ring puckering and substituent orientation.
Stereochemistry The absolute or relative configuration of chiral centers.Unambiguously confirms the spatial arrangement of atoms, crucial for stereoselective synthesis. airitilibrary.com

Chromatographic Techniques (GC, HPLC, TLC) for Purification and Analytical Separation

Chromatography is a fundamental laboratory technique used to separate the components of a mixture. smtasmc.org The separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase. smtasmc.org For the analysis and purification of this compound and its derivatives, several chromatographic methods are routinely employed, each with specific advantages.

Gas Chromatography (GC) Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. imgroupofresearchers.com In GC, an inert gas (the mobile phase) carries the vaporized sample through a column containing the stationary phase. tricliniclabs.com Separation occurs based on differences in boiling points and interactions with the stationary phase.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. wikipedia.org GC-MS can be used to identify this compound in a complex mixture, quantify its purity, and identify any volatile impurities or byproducts from a synthesis. nih.gov For instance, a headspace GC-MS method is often used for the analysis of volatile compounds that have migrated from packaging into other materials. researchgate.net

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify compounds in a liquid mobile phase. smtasmc.orgtricliniclabs.com It is particularly useful for compounds that are non-volatile or thermally unstable. For derivatives of this compound, especially those with polar functional groups or higher molecular weights, HPLC is the method of choice for purification. labcluster.com

Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly used. sigmaaldrich.comthermofisher.com In this mode, more non-polar compounds (like this compound) are retained longer on the column, allowing for effective separation from more polar reactants or byproducts. HPLC offers high resolution, making it suitable for isolating high-purity samples for further analysis or use. thermofisher.comeurofins.in

Thin-Layer Chromatography (TLC) Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for the preliminary assessment of sample purity. tricliniclabs.comkhanacademy.org A small spot of the sample is applied to a plate coated with a thin layer of a stationary phase (commonly silica (B1680970) gel). khanacademy.org The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the components of the mixture based on their polarity and interaction with the stationary phase. khanacademy.org TLC is invaluable in the synthesis of this compound for quickly determining if the starting materials have been consumed and for identifying the number of products formed.

Comparison of Chromatographic Techniques for this compound Analysis:

TechniquePrinciplePrimary Application for this compoundPhase Types
GC Separation of volatile compounds in the gas phase based on boiling point and polarity. imgroupofresearchers.comPurity assessment, identification of volatile byproducts.Mobile: Inert Gas; Stationary: Liquid/Solid
HPLC High-resolution separation of compounds in a liquid phase based on polarity. tricliniclabs.comPreparative purification of this compound and its derivatives.Mobile: Liquid; Stationary: Solid
TLC Rapid, qualitative separation on a planar surface based on polarity. khanacademy.orgReaction monitoring, rapid purity checks.Mobile: Liquid; Stationary: Solid

Theoretical and Computational Chemistry in 1 Vinylindane Research

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry. wikipedia.orgmpg.descispace.com These first-principles approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic nature of molecules. mpg.descienceopen.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is key to understanding its reactivity. mpg.de Quantum chemical calculations are used to determine the distribution of electrons within 1-vinylindane, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

A fundamental aspect of this analysis involves the calculation of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical indicators of reactivity. For this compound, the HOMO is expected to be located primarily on the vinyl group and the aromatic ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack.

In a manner analogous to studies on other complex organic molecules, such as substituted indene (B144670) derivatives, DFT calculations can provide quantitative measures of reactivity. researchgate.net These calculations can determine key electronic properties that correlate with the reactivity of this compound.

Table 1: Calculated Electronic Properties for Hypothetical Reactivity Analysis of this compound

ParameterDescriptionPredicted Significance for this compound Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher energy indicates greater ease of donating electrons, suggesting susceptibility to electrophilic attack.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower energy indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA smaller gap generally implies higher reactivity and kinetic instability. researchgate.net
Ionization Potential (I) The energy required to remove an electron.Related to EHOMO, it quantifies the molecule's ability to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added.Related to ELUMO, it measures the molecule's capacity to act as an electron acceptor.
Electronegativity (χ) The tendency to attract electrons.Provides insight into the overall electronic character of the molecule.
Global Hardness (η) A measure of resistance to change in electron distribution.Harder molecules are generally less reactive.
Global Softness (σ) The reciprocal of hardness.Softer molecules are generally more reactive.
Electrophilicity Index (ω) A measure of the ability of a species to accept electrons.Useful for predicting reactivity in polar reactions.

This table is illustrative and based on standard quantum chemical descriptors. Actual values would require specific DFT calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. For this compound, an MEP map would likely show negative potential (red/yellow) around the π-system of the vinyl group and the benzene (B151609) ring, confirming these as the primary sites for interaction with electrophiles. acs.org

Computational Studies of Reaction Mechanisms and Pathways

Quantum chemical calculations are powerful tools for elucidating the step-by-step mechanism of a chemical reaction. smu.edulibretexts.org By locating and calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete potential energy surface for a reaction can be mapped out. scienceopen.com

For this compound, this approach can be applied to various transformations, such as its participation in cyclization reactions. acs.org For instance, in a hypothetical intramolecular Diels-Alder reaction involving a substituted this compound, DFT calculations could be used to:

Identify Possible Pathways: Determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Calculate Activation Barriers: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), which is directly related to the reaction rate. beilstein-journals.org A lower activation barrier indicates a faster reaction.

Analyze Transition State Geometries: The three-dimensional structure of the transition state provides critical information about how bonds are formed and broken.

A computational study on the intramolecular radical addition to aniline (B41778) derivatives, for example, demonstrated that dispersion-corrected DFT functionals are essential for obtaining accurate activation barriers. beilstein-journals.org Similar considerations would be vital for accurately modeling reactions of this compound, where dispersion forces can play a significant role. In rhodium-catalyzed hydroarylative cyclization of 1,6-diynes, computational studies revealed the reaction proceeds via an initial oxidative cyclization, followed by a σ-bond metathesis between the arene C-H bond and the Rh-C(vinyl) bond, with the subsequent C-C reductive elimination being the rate-determining and enantio-determining step. nih.gov This level of mechanistic detail is achievable through DFT and would be invaluable for understanding and optimizing reactions involving this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movement and conformational behavior of molecules over time. wikipedia.orgebsco.com

Conformational Analysis of this compound Structures

This compound possesses conformational flexibility, primarily related to the puckering of the five-membered indane ring and the orientation of the vinyl substituent. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. chemrxiv.orgutdallas.edu

The five-membered ring in the indane moiety is not planar and can adopt envelope or twist conformations. The vinyl group attached to the C1 position can also rotate. Molecular mechanics (MM) methods, which are computationally less demanding than quantum mechanics, are often used for an initial exploration of the conformational landscape. princeton.edu These methods can rapidly calculate the energies of thousands of possible conformations.

The most stable conformers identified by MM are then typically subjected to more accurate DFT calculations for energy refinement and to obtain precise geometric parameters. upenn.edu For this compound, the analysis would likely reveal a preferred conformation that minimizes steric hindrance between the vinyl group and the hydrogen atoms on the indane ring. Understanding the relative populations of different conformers is crucial, as the reactivity of the molecule can be dependent on its shape.

Prediction of Stereochemical Outcomes and Regioselectivity

Many reactions of this compound can lead to the formation of multiple stereoisomers or regioisomers. Computational chemistry is a powerful tool for predicting which isomers will be preferentially formed. nih.govrsc.org

Regioselectivity: In addition reactions to the vinyl group, the question is which atom of the reagent adds to which carbon of the double bond (Markovnikov vs. anti-Markovnikov selectivity). masterorganicchemistry.com DFT calculations of the transition states for both possible modes of addition can reveal which pathway has a lower activation energy, thus predicting the major regioisomer. For example, in the hydroboration of dienes, computational studies have shown a strong correlation between the calculated atomic charges on the double-bond carbons and the lowest energy transition states, allowing for the successful prediction of regioselectivity. researchgate.net

Stereoselectivity: When new chiral centers are formed, computational methods can predict the diastereomeric or enantiomeric excess. This is achieved by modeling the transition states leading to the different stereoisomers. Even small differences in the calculated activation energies (1-2 kcal/mol) can correspond to a high degree of stereoselectivity. In a CuH-catalyzed hydroformylation of vinyl arenes, DFT modeling was used to demonstrate that the reaction proceeds through a stereospecific invertive SE2-type mechanism to yield the observed α-aryl acetal (B89532) products with high enantioselectivity. dicp.ac.cn

Table 2: Hypothetical DFT Energy Data for Predicting Regioselectivity in H-X Addition to this compound

Reaction PathwayTransition State (TS) StructureCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Markovnikov Addition H adds to Cβ, X adds to CαE1If E1 < E2, Markovnikov product is favored.
Anti-Markovnikov Addition H adds to Cα, X adds to CβE2If E2 < E1, anti-Markovnikov product is favored.

This table illustrates the principle of using transition state energy calculations to predict regioselectivity. Cα is the vinyl carbon attached to the indane ring, and Cβ is the terminal vinyl carbon.

Computational Catalysis in Designing New Systems for this compound Transformations

Computational catalysis leverages theoretical methods to design new catalysts and optimize existing catalytic processes for specific transformations. simonsfoundation.orgustc.edu.cn This field is particularly relevant for developing novel reactions involving this compound.

By modeling the interaction of this compound with a catalyst, researchers can understand the intricate details of the catalytic cycle. For example, in developing a new catalyst for an enantioselective hydrogenation of the vinyl group, computational methods could be used to:

Screen Potential Catalysts: Virtually test a library of metal-ligand complexes to identify promising candidates before committing to laboratory synthesis.

Understand Catalyst-Substrate Interactions: Analyze how this compound binds to the catalyst's active site and how this binding influences the subsequent reaction steps.

Rationalize Catalyst Performance: Explain why certain catalysts are more active or selective than others. For instance, a theoretical study on catalyst-dependent chemoselectivity in dirhodium-catalyzed cyclizations found that the steric and electronic properties of the catalyst's ligands directly control the reaction mechanism and outcome. frontiersin.org

Design Improved Catalysts: Based on the mechanistic understanding, modify the catalyst structure (e.g., by changing the ligands) to enhance its performance, such as increasing turnover frequency or improving enantioselectivity.

Density functional theory computations have been instrumental in revealing the mechanism of an aluminum-catalyzed intramolecular vinylation of arenes, showing a Lewis-acid-driven pathway that generates a reactive vinyl cation intermediate. acs.org This type of insight is critical for the rational design of new catalytic systems for transformations of this compound and related vinyl arenes.

Role of 1 Vinylindane As a Building Block in Complex Organic Synthesis Research

Precursor for Advanced Organic Molecules and Scaffolds

1-Vinylindane serves as a crucial precursor for the synthesis of a variety of advanced organic molecules and scaffolds. Its utility stems from the ability of the vinyl group to participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the indane core provides a rigid and stereochemically defined platform.

A notable application of this compound is in the stereocontrolled construction of complex polycyclic systems. For instance, a concise route for the synthesis of 1-vinylindanes has been developed through the NaBH4-mediated reduction of o-cinnamyl chalcones, followed by a BF3·OEt2-mediated intramolecular annulation of the resulting alkenols. This method allows for the creation of three contiguous trans-trans stereocenters and an (E)-configured alkenyl or styryl group, highlighting the stereochemical control achievable with this building block. acs.org

The rhodium(I)-catalyzed arylative annulation of 1,4-enynes with arylboronic acids represents another powerful strategy that utilizes a this compound-type intermediate. This reaction proceeds through an addition–1,4-rhodium migration–addition sequence to yield 1,1-disubstituted 3-(arylmethylene)indanes, which are valuable scaffolds in medicinal chemistry. researchgate.net

Furthermore, this compound derivatives are instrumental in the synthesis of natural products. The intramolecular Heck reaction, a powerful tool for constructing cyclic scaffolds, has been employed in the total synthesis of various natural products. researchgate.net Although specific examples directly starting from pre-formed this compound are not detailed in the provided results, the formation of indane systems with vinyl or alkenyl substituents is a recurring theme in these complex syntheses. researchgate.net

The versatility of this compound as a precursor is summarized in the following table:

Reaction TypeReagents/CatalystsResulting Scaffold/MoleculeReference
Intramolecular AnnulationNaBH4, BF3·OEt2Stereocontrolled 1-Vinylindanes acs.org
Arylative AnnulationRhodium(I) catalysts, Arylboronic acids1,1-Disubstituted 3-(arylmethylene)indanes researchgate.net
Intramolecular Heck ReactionPalladium catalystsCyclic scaffolds for natural products researchgate.net

Synthon in Heterocyclic Chemistry Research

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound and its derivatives are valuable synthons in heterocyclic chemistry, providing a gateway to a wide array of nitrogen-, oxygen-, and sulfur-containing ring systems. sioc-journal.cnscirp.orgnih.govcem.comscirp.orgorganic-chemistry.orgbhu.ac.inresearchgate.netnih.gov

The vinyl group of this compound is an excellent dienophile and can participate in Diels-Alder reactions with various dienes to construct six-membered heterocyclic rings. Moreover, the double bond can be subjected to a variety of addition and cycloaddition reactions. For example, [2+2] photocycloaddition reactions are a synthetically useful method for creating cyclobutane-fused heterocycles. researchgate.net

Arylidene derivatives, which can be conceptually related to the vinyl group of this compound, are well-established synthons for a plethora of heterocyclic systems. scirp.orgscirp.org These include pyridines, pyrimidines, pyrazoles, and isoxazoles, among others. scirp.org The reactivity of the α,β-unsaturated system in these synthons allows for condensation and cycloaddition reactions with various nucleophiles and 1,3-dipoles.

While direct examples of this compound in the synthesis of specific heterocycles are not explicitly detailed in the provided search results, the established reactivity patterns of vinyl groups and related arylidene compounds strongly support its potential as a versatile synthon in this area of research. The general strategies are outlined below:

Heterocyclic Synthesis StrategyConceptual SynthonPotential Heterocyclic Products
Diels-Alder ReactionThis compound (as dienophile)Six-membered heterocycles
[2+2] PhotocycloadditionThis compoundCyclobutane-fused heterocycles
Condensation/CycloadditionArylidene derivatives (related to this compound)Pyridines, Pyrimidines, Pyrazoles, Isoxazoles

Intermediate in Polymer and Advanced Material Research (focused on synthetic methodology)

The vinyl functionality of this compound makes it a suitable monomer for polymerization reactions, leading to the formation of polymers with unique properties conferred by the rigid indane moiety. The synthetic methodology for incorporating this compound into polymers is a key aspect of its application in materials science. uq.edu.aucup.edu.cnresearchgate.netuiowa.edugoogle.comgoogle.comipfdd.de

Addition polymerization is a common method for polymerizing vinyl monomers. cup.edu.cn In this process, an initiator generates a reactive species (e.g., a free radical) that adds to the double bond of this compound, initiating a chain reaction that results in the formation of a long polymer chain. cup.edu.cn The properties of the resulting polymer can be tailored by controlling the polymerization conditions. cup.edu.cn

Research has also explored the synthesis of vinylidene-based polymers through rhodium(I)-NHC catalyzed thiol-yne click polymerization. csic.es While this specific example does not use this compound, the methodology of using metal-catalyzed click chemistry to create polymers from monomers with unsaturated bonds is highly relevant. csic.es Such approaches could potentially be adapted for the polymerization of this compound or its derivatives to create novel sulfur-containing polymers. csic.es

Furthermore, the concept of creating polymer composites is an active area of research. For instance, vinylidene chloride has been polymerized in the presence of clay materials to form a composite with enhanced properties. google.com This suggests that this compound could also be used to create novel composite materials by polymerizing it in the presence of various fillers or nanomaterials.

The synthetic methodologies for utilizing this compound in polymer research are summarized below:

Polymerization/Synthesis MethodKey FeaturesPotential Material TypeReference
Addition PolymerizationInitiator-driven chain reaction of vinyl monomers.Poly(this compound) homopolymers and copolymers. cup.edu.cn
Metal-Catalyzed Click PolymerizationEfficient and atom-economical synthesis of polymers.Sulfur-containing polymers (by analogy). csic.es
In-situ Composite FormationPolymerization in the presence of solid stabilizers.This compound-based polymer composites. google.com

Future Research Directions and Unexplored Avenues in 1 Vinylindane Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The efficiency and selectivity of chemical transformations involving 1-vinylindane are largely dictated by the catalyst employed. Future research will prioritize the discovery and optimization of novel catalytic systems that offer superior performance under milder conditions.

A significant area of development is the use of earth-abundant metal catalysts. Nickel-hydride (NiH) catalysis, for instance, has emerged as a powerful tool for the hydrofunctionalization of alkynes and alkenes. dicp.ac.cn Future work could adapt these systems for the selective hydroamination or hydroalkoxylation of the vinyl group in this compound, providing direct access to functionalized indane derivatives. dicp.ac.cnchemrxiv.org The development of NiH-catalyzed cascade reactions, which combine hydroamination with cyclization, could offer rapid entry into complex quinoline-like structures starting from appropriate this compound precursors. dicp.ac.cn

Gold catalysis also presents opportunities, particularly for alkyne hydrofunctionalization reactions like hydration, which could be conceptually extended to the vinyl group of this compound. mdpi.com Research into bulky N-heterocyclic carbene (NHC) ligands for gold(I) complexes may lead to catalysts with enhanced stability and activity, potentially lowering catalyst loadings and reaction temperatures. mdpi.com

Iron-based catalysts are another promising frontier due to their low cost and low toxicity. rsc.org The development of cooperative catalyst systems, such as those combining an iron(III) complex with a co-catalyst, could prove effective for ring-opening or addition reactions involving this compound derivatives. rsc.org Heterogeneous catalysts, such as palladium nanoparticles dispersed on an amphiphilic resin, offer advantages in terms of recyclability and are suitable for aqueous-medium reactions, aligning with green chemistry principles. ims.ac.jp

Future efforts will likely focus on designing photocatalysts that can enable multi-electron transformations under visible light, offering novel pathways for the reduction or functionalization of this compound. ims.ac.jp The design of catalysts based on in silico screening will accelerate the discovery of systems with optimal electronic and steric properties for specific transformations. ims.ac.jp

Table 1: Emerging Catalytic Systems and Potential Applications in this compound Chemistry
Catalytic SystemPotential TransformationKey Advantages & Research FocusReference
Nickel-Hydride (NiH) CatalysisHydroamination, Hydroalkoxylation, Cascade CyclizationsUses earth-abundant metal, high regio- and stereoselectivity, potential for complex molecule synthesis. dicp.ac.cn
Gold(I)-NHC ComplexesHydrofunctionalization (e.g., Hydration)High activity, potential for low catalyst loading, tunable via ligand design. mdpi.com
Iron(III)-based SystemsAddition/Ring-Opening ReactionsLow cost, environmentally benign, potential for cooperative catalysis. rsc.org
Heterogeneous Pd NanoparticlesTransfer HydrogenationRecyclable, suitable for aqueous media, green chemistry applications. ims.ac.jp
Novel Photocatalysts (e.g., N-BAPs)Multi-electron Reductions/FunctionalizationsVisible-light driven, enables unique reactivity pathways. ims.ac.jp

Advancements in Asymmetric Synthesis Methodologies for Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for applications in medicinal chemistry and materials science. Future research will focus on advancing asymmetric synthesis methodologies to achieve higher enantioselectivity and broader substrate scope.

One promising avenue is the use of chiral Brønsted acids. Catalysts like BINOL-derived N-triflyl phosphoramides have been successfully used for the asymmetric iminium ion cyclization to produce chiral 1-aminoindenes, which are precursors to important pharmaceuticals. rsc.org Further development of more potent and selective organocatalysts could expand this strategy to a wider range of this compound analogues. nih.gov

Transition metal catalysis remains a cornerstone of asymmetric synthesis. Palladium-catalyzed oxidative desymmetrization of meso-substrates offers a powerful method to generate chiral cycloalkenones, a strategy that could be adapted to create chiral indane scaffolds. rsc.org The development of novel chiral ligands is paramount. numberanalytics.com For example, copper(I) complexes with chiral ligands have been employed for the asymmetric synthesis of chiral 1,2-diamine derivatives, a methodology that could potentially be applied to the functionalization of the vinyl group in this compound. nih.govnih.gov Similarly, chiral Ni(II) complexes are effective for the asymmetric synthesis of non-canonical amino acids and could be adapted for producing novel fluorinated this compound derivatives. beilstein-journals.org

Electrosynthesis is an emerging area in asymmetric catalysis. mdpi.com The combination of electrochemistry with chiral catalysts, either metal-based or organic, could unlock new transformations for creating chiral this compound derivatives, offering a sustainable alternative to chemical redox agents. mdpi.com A key challenge is the rational design of catalyst-ligand systems that provide high stereocontrol. The stereocontrolled construction of 1-vinylindanes via intramolecular cyclization of o-cinnamyl chalcones represents a concise route to derivatives with multiple stereocenters. acs.orgresearchgate.net Future work will likely explore new catalyst systems to improve the efficiency and enantioselectivity of such cyclizations.

Table 2: Future Directions in Asymmetric Synthesis of this compound Derivatives
MethodologyCatalyst/Reagent TypeTarget ApplicationReference
Asymmetric Iminium Ion CyclizationChiral Brønsted Acids (e.g., N-triflyl phosphoramide)Synthesis of chiral 1-aminoindene derivatives. rsc.org
Oxidative DesymmetrizationPalladium(II) with Chiral LigandsCreation of chiral indane scaffolds from prochiral precursors. rsc.org
Asymmetric α-AdditionCopper(I) with Chiral LigandsEnantioselective functionalization of the vinyl moiety. nih.govnih.gov
Asymmetric AlkylationChiral Ni(II) ComplexesSynthesis of novel chiral fluorinated indane analogues. beilstein-journals.org
Asymmetric ElectrosynthesisChiral Mediators (Metal or Organic)Sustainable synthesis of chiral indanes using electricity. mdpi.com

Integration of Advanced Computational and Experimental Approaches for Discovery

The synergy between computational chemistry and experimental synthesis is set to accelerate the discovery of new reactions and derivatives in this compound chemistry. nih.gov Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, understanding selectivity, and predicting reactivity. mdpi.com

Future research will leverage DFT to model transition states in catalytic cycles involving this compound, providing insights that can guide the rational design of more efficient catalysts. researchgate.netstackexchange.com For example, computational studies can help predict the effect of ligand modifications on the enantioselectivity of asymmetric reactions or explain the regioselectivity observed in hydrofunctionalization reactions. rsc.org While DFT is powerful for ground-state reactions, its application can be extended to excited-state processes using Time-Dependent DFT (TDDFT), which is crucial for understanding and developing novel photochemical transformations. stackexchange.com

Beyond mechanistic studies, computational tools can predict key physicochemical properties of novel this compound derivatives. Algorithms can estimate properties like solubility and permeability, which are critical in drug discovery settings. exlibrisgroup.comnih.gov This predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing synthetic efforts on candidates with the most promising profiles. nih.gov

The integration of high-throughput experimental screening with computational modeling represents a paradigm shift in materials and catalyst discovery. nih.gov An iterative loop where computational screening suggests promising candidates, which are then rapidly synthesized and tested via automated systems, can dramatically accelerate the development of new this compound-based functional materials or optimal catalytic processes. Correcting for known inaccuracies in DFT, such as self-interaction error, will further enhance the predictive power of these computational models. pitt.edu

Exploration of New Reactivity Manifolds and Underutilized Synthetic Applications

Expanding the known reactivity of the this compound scaffold is essential for unlocking its full synthetic potential. Future research will aim to move beyond conventional transformations of the vinyl group and the indane core, exploring novel reaction pathways and cascade processes.

One area of interest is the development of multicomponent reactions (MCRs) that incorporate a this compound building block. MCRs, such as the Petasis reaction, are highly efficient for building molecular complexity in a single step. nih.gov Designing new MCRs that utilize this compound as a key component could provide rapid access to diverse and structurally complex heterocyclic and carbocyclic systems. bohrium.com

The exploration of cascade reactions initiated at the vinyl group is another fertile ground for research. For example, a NiH-catalyzed hydroamination could be coupled with an intramolecular cyclization onto the aromatic ring or a pendant functional group, constructing polycyclic frameworks in a single operation. dicp.ac.cn The unique proximity of the vinyl group and the aromatic system in this compound creates opportunities for unique intramolecular transformations that are not possible with simple styrenes or indanes.

Furthermore, the reactivity of the indane ring itself can be further exploited. While functionalization of the methylene (B1212753) group adjacent to the vinyl moiety is known, future work could focus on developing selective C-H activation/functionalization methods for other positions on the aliphatic or aromatic portions of the indane core. The use of this compound derivatives in pericyclic reactions, beyond simple Diels-Alder transformations, remains an underutilized area. mdpi.com The development of methods for the synthesis of molecules with three proximal functional groups, a concept that can be applied to this compound derivatives, could lead to new concepts in organic synthesis. uohyd.ac.in

Strategies for Environmentally Benign Synthesis of this compound Analogues

The principles of green chemistry are increasingly influencing synthetic route design. Future research in this compound chemistry will strongly emphasize the development of environmentally benign and sustainable synthetic methods.

A key strategy is the replacement of traditional volatile and hazardous organic solvents with greener alternatives. This includes the use of water, deep eutectic solvents (DESs), or ionic liquids as reaction media. acs.orgmdpi.com Task-specific ionic liquids can act as both the solvent and the catalyst, simplifying reaction setups and enabling easy catalyst recycling. acs.org Solvent-free reaction conditions, such as mechanical ball milling or grinding techniques, represent another important green approach, often leading to higher yields, shorter reaction times, and reduced waste. mdpi.comjocpr.com

The use of natural and renewable resources is a growing trend. For example, readily available and biodegradable catalysts derived from natural sources, such as citric acid from lemon juice, have been shown to be effective for certain multicomponent reactions and could be applied to the synthesis of this compound analogues. derpharmachemica.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-Vinylindane, and how can reaction conditions be systematically validated?

  • Methodological Answer : Begin by reviewing existing synthetic routes (e.g., Friedel-Crafts alkylation, Diels-Alder reactions) and compare yields, purity, and scalability. Use controlled experiments to vary catalysts, solvents, and temperatures, followed by characterization via GC-MS and NMR to validate reproducibility. Include statistical analysis of reaction efficiency (e.g., ANOVA) to identify significant variables .
  • Data Consideration : Tabulate results for reaction time, yield, and byproduct formation. Cross-reference with literature to resolve discrepancies (e.g., conflicting reports on stereoselectivity) .

Q. How can spectroscopic data (e.g., NMR, IR) for this compound be interpreted to confirm structural identity and purity?

  • Methodological Answer : Assign NMR peaks using computational tools (e.g., ChemDraw Predict) and compare with experimental data. For purity, integrate HPLC retention times with spiking experiments using known standards. Document solvent effects on chemical shifts to avoid misassignment .
  • Data Contradiction : Address anomalies (e.g., unexpected splitting patterns) by revisiting sample preparation or considering dynamic effects like rotameric equilibria .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the catalytic behavior of this compound in asymmetric synthesis?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. Use enantiomeric excess (ee) measurements (via chiral HPLC) to correlate catalyst structure with stereochemical outcomes. Design control experiments to isolate competing pathways (e.g., radical vs. ionic mechanisms) .
  • Data Analysis : Compare computed activation energies with experimental rate data. Resolve contradictions by testing alternative mechanistic models (e.g., Hammett plots for electronic effects) .

Q. How do substituent effects on the indane ring influence the thermodynamic stability and reactivity of this compound derivatives?

  • Methodological Answer : Synthesize derivatives with electron-donating/withdrawing groups and measure stability via DSC (differential scanning calorimetry) or computational Gibbs free energy calculations. Reactivity trends can be mapped using Hammett constants and correlated with experimental outcomes (e.g., cycloaddition rates) .
  • Data Validation : Cross-check computational results (e.g., DFT-optimized geometries) with crystallographic data to ensure accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Conduct meta-analyses of published bioassays, noting variables like cell lines, assay conditions, and purity thresholds. Replicate key studies under standardized protocols, and use multivariate regression to isolate confounding factors (e.g., solvent toxicity in cytotoxicity assays) .
  • Ethical Consideration : Disclose all experimental parameters to enable reproducibility, per guidelines for reporting biochemical data .

Methodological Frameworks

Designing experiments to analyze degradation pathways of this compound under varying environmental conditions

  • Stepwise Approach :

Expose samples to controlled UV light, humidity, and pH levels.

Monitor degradation via LC-MS and identify intermediates using high-resolution mass spectrometry.

Apply kinetic modeling (e.g., pseudo-first-order kinetics) to predict shelf-life .

  • Data Synthesis : Use Arrhenius plots to extrapolate degradation rates across temperatures, ensuring ecological relevance .

Best practices for curating a literature review on this compound’s applications in materials science

  • Guidelines :

  • Create a taxonomy of applications (e.g., polymer precursors, liquid crystals) and annotate gaps (e.g., limited studies on photostability) .
  • Tabulate key properties (e.g., Tg, refractive index) for comparative analysis .

Tables for Reference

Property This compound Derivative A Derivative B
Melting Point (°C)45–4762–6489–91
LogP (Calculated)3.24.12.8
HPLC Retention Time (min)8.310.76.9
Data Source

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.